
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The reaction is carried out in the presence of triethylamine in toluene under reflux conditions . The final compound is characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in its antiepileptic effects . The compound’s ability to modulate the activity of this receptor is believed to be responsible for its therapeutic effects .
類似化合物との比較
Similar Compounds
Thalidomide: An isoindoline derivative with similar structural features and biological activities.
N-phthaloylglycine derivatives: Compounds with similar chemical structures and potential therapeutic applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is unique due to its specific substitution pattern and the presence of the acetyl-L-leucinate moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
特性
分子式 |
C16H18N2O5 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) (2S)-2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C16H18N2O5/c1-9(2)8-13(17-10(3)19)16(22)23-18-14(20)11-6-4-5-7-12(11)15(18)21/h4-7,9,13H,8H2,1-3H3,(H,17,19)/t13-/m0/s1 |
InChIキー |
PPZQFXXYBUTKGV-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


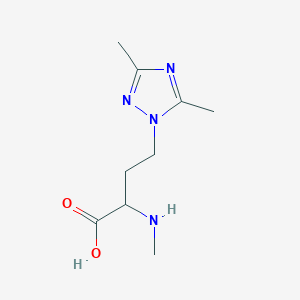

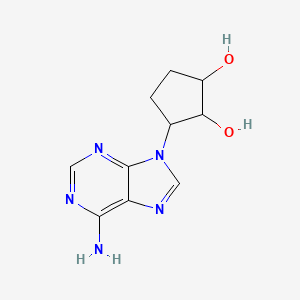
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
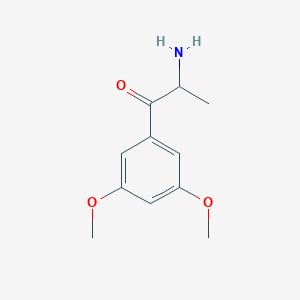
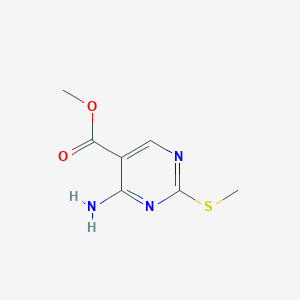
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)
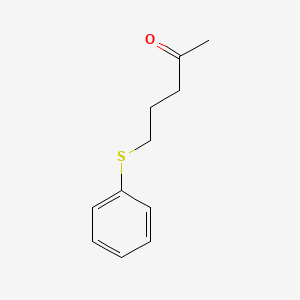


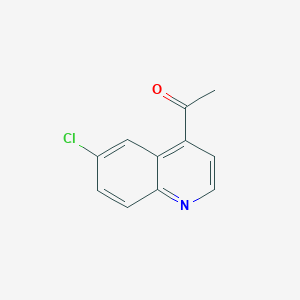

![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)
